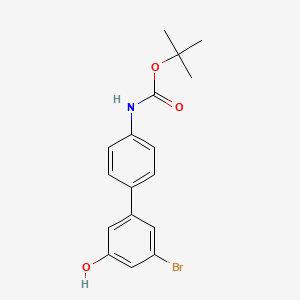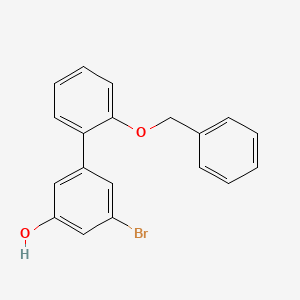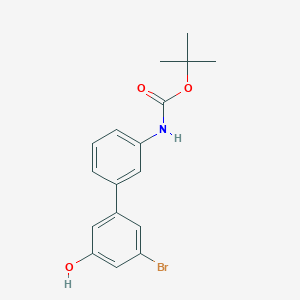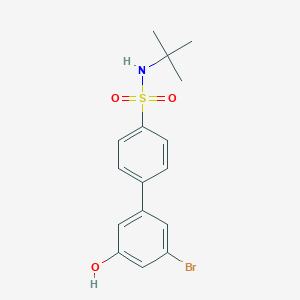
3-Bromo-5-(4-t-butylsulfamoylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(4-t-butylsulfamoylphenyl)phenol (95%) is a compound of interest to the scientific community due to its potential applications in a variety of fields. This compound is a brominated phenol with a 4-t-butylsulfamoyl group attached to its phenol ring. It has been studied in the fields of organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
3-Bromo-5-(4-t-butylsulfamoylphenyl)phenol (95%) has been studied for a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been studied as a potential inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. In addition, it has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-t-butylsulfamoylphenyl)phenol (95%) is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and acetylcholinesterase (AChE). It is believed that the bromine atom of the compound binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(4-t-butylsulfamoylphenyl)phenol (95%) are not fully understood. However, it is thought to have anti-inflammatory and analgesic properties due to its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). In addition, it is thought to have anti-allergic and anti-asthmatic properties due to its ability to inhibit the enzyme 5-lipoxygenase (5-LOX). Finally, it is thought to have cognitive-enhancing properties due to its ability to inhibit the enzyme acetylcholinesterase (AChE).
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-5-(4-t-butylsulfamoylphenyl)phenol (95%) for lab experiments include its low cost, its ease of synthesis, and its potential applications in a variety of fields. The limitations of using this compound for lab experiments include its relatively low solubility in aqueous solutions and its potential toxicity.
Future Directions
The potential future directions for 3-Bromo-5-(4-t-butylsulfamoylphenyl)phenol (95%) include its use as an anti-inflammatory drug, an analgesic drug, an anti-allergic drug, an anti-asthmatic drug, and a cognitive enhancer. In addition, it could be used in the development of new pharmaceuticals and as a starting material for the synthesis of other compounds. Finally, it could be used in the development of new catalysts and as a starting material for the synthesis of other brominated compounds.
Synthesis Methods
3-Bromo-5-(4-t-butylsulfamoylphenyl)phenol (95%) can be synthesized using a variety of methods. The most common method involves the reaction of 4-t-butylsulfamoylbenzene with bromine in the presence of a base. The reaction is typically carried out in a solvent such as acetonitrile, and the resulting product is purified by column chromatography. In some cases, the reaction can be optimized by adding a catalyst such as palladium chloride or copper chloride.
properties
IUPAC Name |
4-(3-bromo-5-hydroxyphenyl)-N-tert-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-16(2,3)18-22(20,21)15-6-4-11(5-7-15)12-8-13(17)10-14(19)9-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGATXYGUMYSVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

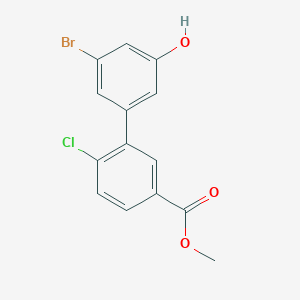

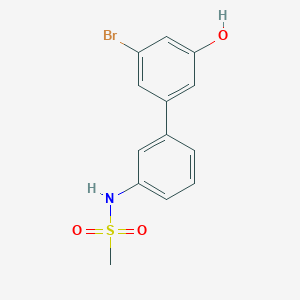

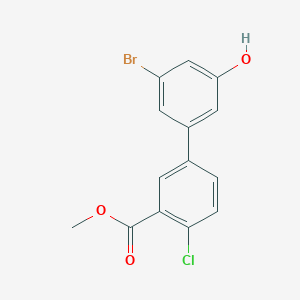

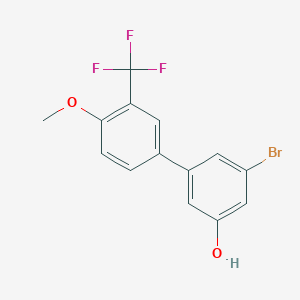



![3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383714.png)
